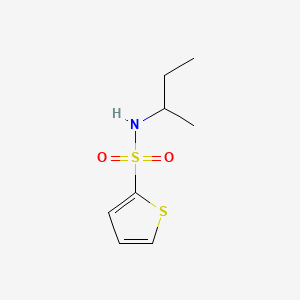

N-(sec-butyl)-2-thiophenesulfonamide

Description

Contextualization of Thiophenesulfonamide Derivatives in Organic Synthesis and Medicinal Chemistry Research

Thiophene (B33073), a five-membered, sulfur-containing aromatic ring, is a privileged scaffold in the world of chemistry. researchgate.netnih.gov Its derivatives are integral building blocks in the creation of a vast array of organic molecules. When a sulfonamide group (-SO₂NH₂) is attached to a thiophene ring, the resulting thiophenesulfonamide core structure gives rise to a class of compounds with significant and diverse biological activities. researchgate.netontosight.ai

In medicinal chemistry, thiophenesulfonamide derivatives are recognized for their wide-ranging pharmacological potential. researchgate.net They have been investigated for various therapeutic applications, with studies revealing their promise as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ainih.govnih.gov The sulfonamide group can form crucial interactions with biological targets, such as enzymes, making these compounds attractive for drug design and development. researchgate.net The versatility of the thiophene ring allows for numerous substitutions, enabling chemists to fine-tune the physicochemical properties and biological activity of the resulting molecules. This has led to the creation of extensive libraries of these compounds for screening against various diseases. researchgate.net

Rationale for Advanced Academic Investigation of N-(sec-butyl)-2-thiophenesulfonamide

Initial database entries indicate that this compound has been the subject of research exploring its potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai This preliminary interest warrants a more in-depth investigation to understand the specific contributions of the sec-butyl group to these activities and to elucidate the compound's mechanism of action. Advanced academic inquiry is necessary to move beyond general observations and to establish a detailed structure-activity relationship (SAR) for this particular derivative.

Scope and Emerging Research Trajectories Pertaining to the Compound

Current and future research on this compound is likely to follow several key trajectories. A primary focus will be the comprehensive evaluation of its biological activities. This includes detailed studies to confirm and quantify its effects against various strains of bacteria and fungi, its ability to modulate inflammatory pathways, and its potential to inhibit the growth of cancer cells. ontosight.ainih.govnih.gov

Another critical area of research is the elucidation of its mechanism of action. Understanding how this compound exerts its biological effects at a molecular level is crucial for its potential development as a therapeutic agent. This may involve studies to identify specific enzyme targets or cellular pathways that are modulated by the compound. ontosight.ai

Furthermore, there is a need for detailed physicochemical characterization and the development of optimized and scalable synthetic routes. While general methods for the synthesis of N-alkylated sulfonamides exist, specific protocols tailored to this compound will be essential for producing the quantities required for extensive research.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂S₂ | ChEMBL |

| Molecular Weight | 219.33 g/mol | ChEMBL |

| ChEMBL ID | CHEMBL1322305 | ChEMBL |

| Synonyms | N-(1-methylpropyl)-2-thiophenesulfonamide |

Structure

2D Structure

Properties

IUPAC Name |

N-butan-2-ylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c1-3-7(2)9-13(10,11)8-5-4-6-12-8/h4-7,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFBXTIWCYHLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273123 | |

| Record name | N-(1-Methylpropyl)-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332354-68-4 | |

| Record name | N-(1-Methylpropyl)-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332354-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylpropyl)-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for N Sec Butyl 2 Thiophenesulfonamide

Historical and Current Approaches to Thiophenesulfonamide Core Synthesis

The synthesis of the thiophenesulfonamide core has a rich history rooted in the broader development of sulfonamide chemistry, which gained prominence with the discovery of sulfa drugs. Historically, the preparation of aryl sulfonamides, including those derived from thiophene (B33073), has predominantly relied on the reaction of a sulfonyl chloride with an amine. princeton.eduacs.org The key intermediate, 2-thiophenesulfonyl chloride, is a cornerstone of these syntheses. sigmaaldrich.com Early methods for its preparation involved direct chlorosulfonation of thiophene, a process that, while effective, often presented challenges related to regioselectivity and the harshness of the reagents. acs.org

Current approaches continue to utilize the robust reaction between 2-thiophenesulfonyl chloride and amines but have seen significant advancements in the synthesis of the sulfonyl chloride itself. Modern methods focus on milder and more selective oxidation of thiophene precursors. For instance, heteroaromatic thiols can be oxidized to their corresponding sulfonyl chlorides at low temperatures using reagents like aqueous sodium hypochlorite (B82951), which avoids the use of chlorine gas. acs.org Furthermore, innovative strategies are emerging that bypass the need for pre-functionalized starting materials altogether. One such method involves the direct synthesis of sulfonyl chlorides from arenediazonium salts under mild, photocatalytic conditions, offering a more sustainable alternative to traditional Meerwein chlorosulfonylation. nih.gov

Direct and Indirect Synthetic Routes to N-(sec-butyl)-2-thiophenesulfonamide

The synthesis of this compound is typically achieved through a direct, linear approach involving two key transformations: the sulfonylation of the thiophene ring to form an activated sulfonyl intermediate, and the subsequent amidation with sec-butylamine (B1681703).

Sulfonylation Strategies for Thiophene Ring

The primary method for introducing the sulfonyl group onto the thiophene ring is through the preparation of 2-thiophenesulfonyl chloride. Thiophene is highly reactive towards sulfonation, a property that has been historically exploited. nih.gov

Table 1: Comparison of Sulfonylation Methods for Thiophene

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Chlorosulfonation | Chlorosulfonic acid | Often harsh, requires careful temperature control | Well-established, high yielding | Lack of selectivity, potential for side reactions |

| Oxidation of Thiols | 2-Mercaptothiophene, Sodium Hypochlorite | Low temperature (-25°C to -5°C) | Milder conditions, avoids chlorine gas | Requires synthesis of the thiol precursor |

| From Diazonium Salts | Thiophene-2-diazonium salt, SO₂, CuCl₂ | Meerwein reaction conditions | Good for specific isomers | Multi-step, requires diazonium salt preparation |

| Photocatalytic Synthesis | Arenediazonium salt, SO₂, Photocatalyst | Visible light, room temperature | Sustainable, mild conditions, high functional group tolerance nih.gov | Newer technology, catalyst may be complex |

A common and direct laboratory-scale synthesis involves the reaction of thiophene with chlorosulfonic acid. However, for greater control and milder conditions, the oxidation of 2-mercaptothiophene is a viable alternative. acs.org More recently, methods utilizing sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in copper-catalyzed reactions with thiophene derivatives are gaining traction due to their high functional group tolerance. thieme-connect.com

Amidation Reactions Employing sec-Butylamine

The reaction of 2-thiophenesulfonyl chloride with sec-butylamine is the final step in the most direct synthesis of the target molecule. This nucleophilic substitution reaction is typically straightforward and high-yielding. researchgate.net

The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. researchgate.net The reaction of 2-thiophenesulfonyl chloride with primary amines like sec-butylamine is generally rapid. acs.org

An electrochemical approach for the oxidative coupling of thiols and amines also presents a modern alternative for sulfonamide synthesis, offering mild reaction conditions and generating hydrogen as a benign byproduct. rsc.org

Multi-step Convergent and Divergent Synthetic Pathways

While a linear synthesis is most common, convergent and divergent strategies can be conceptualized for producing this compound and its analogs.

A convergent synthesis would involve the separate preparation of the two key fragments, 2-thiophenesulfonyl chloride and sec-butylamine, which are then coupled in the final step. This approach is advantageous for maximizing yield and allowing for the independent synthesis and purification of the precursors. The synthesis of sec-butylamine can be achieved through methods such as the reductive amination of 2-butanone. chemicalbook.com

A divergent synthesis strategy would be useful for creating a library of related compounds. Starting from a common intermediate, such as 2-thiophenesulfonyl chloride, a variety of N-alkyl or N-aryl thiophenesulfonamides can be prepared by reacting it with a diverse range of amines. This allows for the efficient exploration of structure-activity relationships. Conversely, starting with sec-butylamine, it can be reacted with various sulfonyl chlorides to produce a range of different sulfonamides.

Stereoselective Synthesis of this compound Enantiomers

The sec-butyl group in this compound contains a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-N-(sec-butyl)-2-thiophenesulfonamide and (S)-N-(sec-butyl)-2-thiophenesulfonamide. The synthesis of enantiomerically pure forms is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities.

The most direct approach to obtaining a single enantiomer of the final product is to use an enantiomerically pure starting material. In this case, the amidation reaction can be performed with either (R)-sec-butylamine or (S)-sec-butylamine. researchgate.net Chiral sec-butylamine can be obtained through various methods, including enzymatic resolution of the racemic mixture. researchgate.net For example, lipases can be used for the kinetic resolution of racemic sec-butylamine through acylation, yielding one enantiomer in high enantiomeric excess. researchgate.net

Alternatively, asymmetric synthesis strategies can be employed. While direct catalytic asymmetric amidation of sulfonyl chlorides is an emerging field, methods involving chiral auxiliaries are well-established. nih.govscielo.org.mx For instance, a chiral auxiliary could be temporarily attached to the thiophenesulfonamide core, directing the stereoselective addition of the sec-butyl group, followed by removal of the auxiliary. However, the use of enantiopure sec-butylamine is a more step-economical approach.

If a racemic mixture of this compound is synthesized, the enantiomers can be separated using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.govchiralpedia.comnih.gov

Table 2: Approaches to Stereoselective Synthesis

| Approach | Description | Key Considerations |

|---|---|---|

| Chiral Starting Material | Reaction of 2-thiophenesulfonyl chloride with enantiopure (R)- or (S)-sec-butylamine. researchgate.net | Availability and cost of enantiopure amine; potential for racemization. |

| Chiral Auxiliary | Use of a chiral auxiliary to guide the stereoselective reaction, followed by its removal. scielo.org.mx | Adds steps to the synthesis; efficiency of auxiliary attachment and removal. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. nih.govresearchtrends.net | An active area of research; catalyst development can be complex. |

| Chiral Resolution | Separation of a racemic mixture using techniques like chiral HPLC. nih.govnih.gov | Can be costly on a large scale; yields a maximum of 50% for the desired enantiomer. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthesis of sulfonamides, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.org

For the synthesis of this compound, several green strategies can be applied:

Alternative Solvents: Replacing traditional volatile organic solvents like DCM with more environmentally benign options is a key focus. rsc.org Water is an ideal green solvent, and some sulfonamide syntheses have been successfully performed in aqueous media. researchgate.net

Catalytic Processes: The use of catalysts, especially those that are recyclable, can significantly improve the sustainability of the synthesis. For instance, magnetically recoverable nanocatalysts are being developed for sulfonamide synthesis, allowing for easy separation and reuse. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve atom economy and reduce waste from purification steps. A one-pot process for converting thiols to sulfonamides via in situ generation of the sulfonyl chloride is an example of this. rsc.org

Safer Reagents: Replacing hazardous reagents like chlorosulfonic acid and chlorine gas with safer alternatives is a priority. The use of sodium hypochlorite for the oxidation of thiols acs.org and the development of photocatalytic methods that operate under mild conditions nih.gov are steps in this direction. Furthermore, using stable sulfur dioxide surrogates like DABSO avoids the handling of gaseous SO₂. thieme-connect.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Following a comprehensive search for scientific literature and data pertaining to This compound , it has been determined that detailed, publicly available research findings for the advanced structural analysis of this specific compound are not available.

The execution of targeted searches for high-resolution Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR, Raman), Ultraviolet-Visible (UV-Vis) spectroscopy, mass spectrometry, and X-ray crystallography data for this compound did not yield the specific results required to populate the requested article structure.

While general information on related compounds, such as the parent 2-thiophenesulfonamide or different alkyl isomers, exists, the strict requirement to focus solely on this compound cannot be met with the currently accessible scientific data.

Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as specified in the provided outline. Creating such content would necessitate fabricating data, which falls outside the scope of providing factual and verifiable information.

Advanced Structural Elucidation and Conformational Analysis of N Sec Butyl 2 Thiophenesulfonamide

X-ray Crystallography of N-(sec-butyl)-2-thiophenesulfonamide and its Co-crystals

Supramolecular Interactions and Crystal Packing Motifs

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies detailing the supramolecular interactions and crystal packing motifs for this compound. While the analysis of related sulfonamide structures often reveals intricate networks of hydrogen bonds and other non-covalent interactions that dictate their solid-state architecture, no such specific data has been published for this particular compound.

Chiroptical Studies

Due to the presence of a chiral center at the secondary butyl group, this compound can exist as a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing the stereochemical properties of its separated enantiomers.

Circular Dichroism (CD) Spectroscopy

There are no publicly available Circular Dichroism (CD) spectroscopic studies for this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An experimental CD spectrum for the enantiomers of this compound would provide valuable information on their absolute configuration and conformation in solution. The electronic transitions associated with the thiophene (B33073) chromophore, perturbed by the chiral sec-butyl group, would be expected to give rise to characteristic CD signals. Theoretical calculations could complement experimental data to assign the absolute configuration based on the observed Cotton effects.

Computational and Theoretical Chemistry Applications to N Sec Butyl 2 Thiophenesulfonamide

Quantum Chemical Calculations of N-(sec-butyl)-2-thiophenesulfonamide

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. For this compound, these calculations are fundamental in understanding its intrinsic properties, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules like this compound. researchgate.net By approximating the electron density of the system, DFT calculations can determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations are often performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311G(d,p), which provides a good balance between accuracy and computational cost. researchgate.netmdpi.com

For the thiophene (B33073) sulfonamide core, DFT calculations yield precise bond lengths and angles. For example, the sulfur-oxygen double bonds (S=O) in the sulfonamide group are typically calculated to be around 1.45 Å to 1.46 Å, while the sulfur-nitrogen bond (S-N) is approximately 1.67 Å to 1.68 Å. mdpi.com The bond angles around the sulfur atom, such as the O=S=O angle, are calculated to be in the range of 120.46–121.18°. researchgate.net These geometric parameters are crucial for understanding the molecule's shape and how it might interact with other molecules.

| Parameter | Typical Calculated Value |

|---|---|

| S=O Bond Length | 1.45 - 1.46 Å |

| S-N Bond Length | 1.67 - 1.68 Å |

| Thiophene S-C Bond Length | 1.73 - 1.75 Å |

| O=S=O Bond Angle | 120.46° - 121.18° |

| O=S-N Bond Angle | 105.04° - 111.26° |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical parameters. These methods, such as Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are generally more computationally demanding than DFT but can provide highly accurate results for ground state properties and energetics. nih.gov

For a molecule like this compound, ab initio calculations can be used to determine a very precise value for its total energy in the ground state. They are also valuable for calculating fundamental properties like ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). nih.gov These high-level calculations can serve as a benchmark to assess the accuracy of less computationally expensive methods like DFT. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. nih.govresearchgate.net An MEP map is generated by calculating the electrostatic potential at different points on the electron density surface. These maps are color-coded to indicate different potential values: red typically represents regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor). researchgate.netnih.gov

In this compound, an MEP map would show the most negative potential (red) localized around the highly electronegative oxygen atoms of the sulfonamide group. mdpi.comnih.gov These sites are prone to electrophilic attack. Conversely, the most positive potential (blue) would be found around the hydrogen atom attached to the sulfonamide nitrogen (N-H), making this site susceptible to nucleophilic attack. researchgate.net The MEP map is therefore a valuable tool for predicting the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the two most important orbitals involved in chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.netmdpi.com

The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its capacity to donate electrons (nucleophilicity). The energy of the LUMO (E_LUMO) is related to its electron affinity and its capacity to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. mdpi.compeerj.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Computational studies on thiophene sulfonamide derivatives show these values can be reliably calculated. researchgate.netmdpi.com

| Parameter | Typical Calculated Value (eV) |

|---|---|

| E_HOMO | -6.5 to -7.5 |

| E_LUMO | -0.8 to -1.8 |

| Energy Gap (ΔE) | 4.65 to 3.44 |

Molecular Dynamics Simulations of this compound

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its motion and behavior over time. mdpi.com MD simulations model the molecule and its surrounding environment (like a solvent) as a system of interacting particles, applying classical mechanics to track their movements and conformational changes. ethz.ch

This compound is a flexible molecule due to the rotatable bonds in the sec-butyl group and the sulfonamide linkage. MD simulations are ideal for exploring the different spatial arrangements, or conformations, that the molecule can adopt. This process is known as conformational sampling. core.ac.uk

To achieve a realistic simulation, the molecule is typically placed in a box of explicit solvent molecules, such as water, to mimic its behavior in solution. ethz.ch The simulation then calculates the forces between all atoms and solves the equations of motion over a series of small time steps, generating a trajectory of the molecule's dynamic behavior. researchgate.net This allows for the study of how the molecule's conformation changes in a given solvation environment. nih.gov For instance, studies on similar sulfonamides have shown that the conformational preference (e.g., syn versus anti orientation around the S-N bond) can be highly dependent on the polarity of the solvent. researchgate.net By analyzing the MD trajectory, researchers can identify the most stable and populated conformations of this compound and understand the dynamics of its solvation shell, providing crucial insights into its behavior in a biological or chemical system. nih.govpeerj.com

Ligand-Target Interaction Modeling (purely in silico binding studies)

A primary application of computational chemistry in drug discovery is the modeling of how a small molecule, or ligand, binds to a biological target, typically a protein. For the thiophenesulfonamide scaffold, a well-established target is the metalloenzyme family of carbonic anhydrases (CAs). nih.govnih.gov These enzymes play a crucial role in various physiological processes, and their inhibition has therapeutic applications. Several isoforms exist, with CA II being ubiquitous and CA IX being a tumor-associated protein, making it a target for anticancer therapies. nih.govmdpi.com

The active site of carbonic anhydrases is characterized by a conical cavity approximately 15 Å deep, at the bottom of which lies a zinc ion essential for catalysis. nih.govpnas.org This active site is demarcated by both hydrophobic and hydrophilic regions. nih.govportlandpress.com The primary interaction for sulfonamide-based inhibitors is the coordination of the sulfonamide group's nitrogen atom to the active site zinc ion. researchgate.netscispace.com This interaction is a hallmark of CA inhibition. nih.govacs.org

In silico docking studies of various sulfonamides into CA active sites have elucidated the importance of the inhibitor's scaffold and substituents in achieving high affinity and selectivity. brandonu.catandfonline.com For this compound, molecular docking simulations would place the thiophene ring and the N-sec-butyl group within the active site cavity, where they can form secondary interactions with amino acid residues.

The active site of CA II, for instance, contains a hydrophobic pocket lined by residues such as Val121, Val143, Leu198, and Pro202. nih.govnih.govrsc.org The sec-butyl group of this compound, being a moderately bulky and hydrophobic substituent, would likely be oriented towards this pocket. The nature and extent of this hydrophobic interaction could be a key determinant of the compound's inhibitory potency. Studies on other N-substituted sulfonamides have shown that the size and hydrophobicity of the substituent can significantly influence binding affinity.

Conversely, the hydrophilic portion of the active site, which includes residues like Thr199 and Thr200 in CA II and Gln92 and Thr200 in CA IX, can form hydrogen bonds with the inhibitor. utrgv.eduutrgv.edu The thiophene ring of this compound, with its sulfur heteroatom, could also participate in various non-covalent interactions within the active site.

The subtle differences in the amino acid composition of the active sites between CA isoforms are the basis for designing selective inhibitors. mdpi.compnas.org For example, the region around residues 125-137 shows variability between isoforms and can be exploited for rational drug design. pnas.org Molecular dynamics simulations, which model the movement of the ligand-protein complex over time, could provide deeper insights into the stability of the binding pose of this compound and the specific interactions that contribute to its affinity and potential selectivity for different CA isoforms. nih.gov

Table 1: Key Amino Acid Residues in the Active Sites of Carbonic Anhydrase Isoforms II and IX Relevant for Inhibitor Binding

| Residue Function | Carbonic Anhydrase II | Carbonic Anhydrase IX | Reference(s) |

| Zinc Coordination | His94, His96, His119 | His94, His96, His119 | researchgate.netutrgv.eduutrgv.edu |

| Hydrophilic Interactions | Thr199, Thr200, Glu106 | Gln92, Thr200 | utrgv.eduutrgv.edu |

| Hydrophobic Pocket | Val121, Val143, Leu198, Pro202 | Val131, Leu135, Ala136 | nih.govpnas.orgnih.govrsc.org |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for guiding the optimization of lead structures.

For thiophenesulfonamide analogs, QSAR studies have been conducted to understand the structural requirements for potent carbonic anhydrase inhibition. nih.govresearchgate.net These studies typically involve calculating a variety of molecular descriptors for a set of compounds with known inhibitory activities and then using statistical methods, such as multiple linear regression, to build a predictive model.

A QSAR study on a series of para-substituted aromatic sulfonamides as CA II inhibitors revealed the importance of topological information indices in modeling inhibitory activity. nih.gov Another 2D-QSAR study on sulfonamide-based β-carbonic anhydrase inhibitors identified five descriptors that correlated with inhibitory activity, which could be used to design derivatives with improved properties. researchgate.netresearchgate.net

For this compound, a QSAR model would consider descriptors related to its key structural features:

Topological Descriptors: These describe the connectivity and branching of the molecule, which would be influenced by the sec-butyl group.

Electronic Descriptors: The electron-donating or -withdrawing nature of the thiophene ring and the sulfonamide group are crucial for interaction with the zinc ion and polar residues in the active site.

Steric and Shape Descriptors: The size and shape of the sec-butyl group would be significant in determining how well the molecule fits into the hydrophobic pocket of the CA active site.

Hydrophobicity Descriptors: The logP (octanol-water partition coefficient) of the molecule, influenced by the sec-butyl group, is often a key parameter in QSAR models for enzyme inhibition.

Table 2: Examples of Descriptor Classes Used in QSAR/QSPR Studies of Sulfonamide Derivatives

| Descriptor Class | Examples | Relevance to this compound | Reference(s) |

| Topological | Connectivity indices, Shape indices | Reflects the size and branching of the sec-butyl group. | nih.gov |

| Electronic | Dipole moment, Partial charges | Influenced by the thiophene ring and sulfonamide group. | researchgate.net |

| Steric | Molar refractivity, van der Waals volume | The bulk of the sec-butyl group impacts steric fit in the active site. | researchgate.net |

| Hydrophobic | LogP, Polar surface area | The sec-butyl group increases hydrophobicity. | researchgate.net |

Virtual Screening and Computational Design of Novel this compound Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. utrgv.eduutrgv.edu This can be done based on the structure of the target (structure-based virtual screening) or based on the structure of known active ligands (ligand-based virtual screening).

The this compound scaffold can serve as an excellent starting point for both approaches. In a ligand-based virtual screening campaign, the structure of this compound could be used as a query to search for commercially available or synthetically accessible compounds with similar 2D or 3D features. utrgv.edu This could lead to the identification of novel chemotypes with potentially similar or improved biological activity.

In structure-based virtual screening, a library of compounds would be docked into the active site of a target like carbonic anhydrase. The this compound scaffold could be used as a reference to filter the results, prioritizing compounds that share its key binding interactions.

Furthermore, computational design techniques can be employed to create novel scaffolds based on this compound. This could involve:

Scaffold Hopping: Replacing the thiophene ring with other heterocyclic systems while maintaining the key pharmacophoric features (the sulfonamide group and a hydrophobic moiety).

Fragment-Based Design: Using the this compound as a core fragment and computationally "growing" or linking other fragments to it to enhance interactions with the target's active site. unifi.it

De Novo Design: Using algorithms to build entirely new molecules within the constraints of the target's active site, potentially starting from a fragment of this compound.

These computational design strategies could aim to optimize various properties, such as potency, selectivity for a specific CA isoform, or improved pharmacokinetic profiles. brandonu.canih.gov For example, modifications to the sec-butyl group could be explored to better fit the hydrophobic pockets of different CA isoforms, potentially leading to more selective inhibitors. Similarly, modifications to the thiophene ring could introduce new interactions with active site residues.

Mechanistic Investigations of N Sec Butyl 2 Thiophenesulfonamide in Biochemical and Molecular Systems

Enzyme Inhibition and Activation Studies of N-(sec-butyl)-2-thiophenesulfonamide in vitro

There is no publicly available information regarding the in vitro enzyme inhibition or activation properties of this compound. Research into the broader class of sulfonamide derivatives, however, shows a wide range of biological activities, including enzyme inhibition. For instance, various sulfonamide derivatives have been explored for their inhibitory effects on enzymes like urease and carbonic anhydrase. nih.gov

Kinetic Characterization of this compound Interactions with Isolated Enzymes

No studies detailing the kinetic characterization of this compound with any isolated enzymes have been found in the scientific literature. Kinetic studies are crucial for understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and for determining key parameters such as the inhibition constant (Ki). While such studies have been conducted on other sulfonamide derivatives, for example, thiosemicarbazone-containing benzenesulfonamides as inhibitors of human carbonic anhydrases, this level of detail is not available for this compound. nih.gov

Allosteric Modulation by this compound in Model Systems

There is no available research on the allosteric modulation properties of this compound in any model systems. Allosteric modulators bind to a site on an enzyme or receptor that is distinct from the active site, causing a conformational change that alters the protein's activity. This is a significant area of drug discovery, but no such investigations have been published for this specific compound.

Receptor Binding and Ligand-Target Interactions in vitro

Specific data on the in vitro receptor binding and ligand-target interactions of this compound are not available in the public domain.

Affinity and Selectivity Profiling of this compound with Recombinant Proteins

There are no published studies on the affinity and selectivity profiling of this compound with any recombinant proteins. Such profiling is essential for identifying the specific biological targets of a compound and understanding its potential for off-target effects.

Biophysical Characterization of this compound-Target Complexes (e.g., ITC, SPR)

No biophysical characterization data, such as that obtained from Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), are available for this compound. These techniques are used to quantify the binding affinity, stoichiometry, and thermodynamics of ligand-target interactions, but they have not been applied to this compound in any published research.

Modulation of Molecular Pathways by this compound in Cell-Free or Mechanistic Assays

There is no information available from cell-free or mechanistic assays regarding the modulation of any molecular pathways by this compound. The broader class of thiophene (B33073) derivatives has been shown to possess a wide range of biological activities, including anticancer and antimicrobial effects, which are mediated through various molecular pathways. nih.govencyclopedia.pub However, the specific pathways affected by this compound remain uninvestigated.

Elucidation of Molecular Interactions Through Probes Derived from this compound

Information not available in the public domain.

N Sec Butyl 2 Thiophenesulfonamide As a Key Intermediate or Scaffold in Complex Chemical Syntheses

Derivatization Strategies for N-(sec-butyl)-2-thiophenesulfonamide

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic development of a wide range of derivatives. Key strategies focus on the sulfonamide nitrogen, the sec-butyl group, and the thiophene (B33073) ring.

The sulfonamide nitrogen, after deprotonation, can serve as a nucleophile, enabling N-alkylation or N-arylation to introduce further diversity. Additionally, the thiophene ring is amenable to electrophilic substitution reactions. Halogenation, particularly bromination at the 5-position, is a common strategy to introduce a handle for subsequent cross-coupling reactions.

Another approach involves the modification of the sec-butyl group, although this is less common and typically involves starting with a different amine in the initial synthesis. The development of specialized derivatizing reagents can also be applied for analytical purposes, such as enhancing detection in LC/MS analysis. nih.govresearchgate.net For instance, reagents that introduce a quaternary ammonium (B1175870) group can improve ionization and chromatographic retention. nih.govresearchgate.net

| Position of Derivatization | Reaction Type | Potential Reagents | Purpose |

| Sulfonamide Nitrogen | N-Alkylation/Arylation | Alkyl halides, Aryl boronic acids | Introduce diverse substituents |

| Thiophene Ring (C5) | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Introduce a handle for cross-coupling |

| Thiophene Ring (C5) | Metalation-Quenching | n-Butyllithium, then electrophile | Introduce various functional groups |

| Sec-butyl Group | Modification/Replacement | Alternative amines in synthesis | Modify steric and electronic properties |

This table illustrates potential derivatization strategies for this compound based on common organic reactions.

Applications of this compound as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are powerful tools in synthetic chemistry. chemistryforsustainability.org While direct participation of this compound in a well-established MCR is not extensively documented, its structural motifs are found in products of such reactions.

For instance, the synthesis of highly substituted thiophenes can be achieved through MCRs. nih.gov One such approach involves the reaction of an enaminone, an acyl chloride, an alkyl bromide, and ammonium thiocyanate. nih.gov The resulting thiophene could then be functionalized with a sulfonamide group to generate structures related to this compound.

Furthermore, isocyanide-based MCRs have been employed for the synthesis of bifunctional sulfonamide-amide compounds. researchgate.net This suggests the potential to design an MCR where a thiophene-containing component, an amine (like sec-butylamine), a sulfonyl chloride, and an isocyanide could potentially converge to create complex molecules based on the this compound scaffold.

| MCR Type | Potential Components | Resulting Scaffold | Relevance to this compound |

| Thiophene Synthesis | Enaminone, Acyl chloride, Alkyl bromide, Ammonium thiocyanate | Substituted Thiophene | Provides a route to the core thiophene ring |

| Isocyanide-based MCR | Thiophene derivative, sec-Butylamine (B1681703), Sulfonyl chloride, Isocyanide | Sulfonamide-amide | Potential for direct synthesis of complex derivatives |

This table outlines the potential application of multi-component reaction strategies in the synthesis of this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com The this compound scaffold is an excellent candidate for such transformations, primarily through functionalization of the thiophene ring.

A common strategy involves the halogenation of the thiophene ring, typically at the 5-position, to create an aryl halide. This derivative can then participate in a variety of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction of the brominated thiophene with a boronic acid to form a C-C bond, introducing a new aryl or vinyl substituent. mdpi.comyoutube.com

Heck Coupling: Reaction with an alkene to introduce a substituted vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond with an alkynyl group. youtube.com

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing a new amino group.

These reactions allow for the systematic elaboration of the this compound core, leading to a wide array of complex molecules with potential applications in medicinal chemistry and materials science. organic-chemistry.orgnih.gov

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)2 / SPhos | C-C |

| Heck | Alkene | Pd(OAc)2 / PPh3 | C-C |

| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | C-C |

| Buchwald-Hartwig | Amine | Pd2(dba)3 / BINAP | C-N |

This table summarizes key palladium-catalyzed cross-coupling reactions applicable to a halogenated this compound scaffold.

Synthesis of Compound Libraries Based on the this compound Scaffold for Academic Research

The modular nature of the this compound scaffold makes it an ideal starting point for the construction of compound libraries for academic research and drug discovery. mdpi.comnih.gov By systematically varying the substituents at different positions on the molecule, researchers can generate a large number of related compounds to probe structure-activity relationships.

A typical approach to library synthesis would involve:

Scaffold Synthesis: Preparation of a core intermediate, such as 5-bromo-N-(sec-butyl)-2-thiophenesulfonamide.

Parallel Derivatization: Distribution of the core intermediate into a multi-well plate format, followed by the addition of a diverse set of building blocks for parallel cross-coupling reactions (e.g., a library of boronic acids for Suzuki-Miyaura coupling). nih.gov

Purification and Characterization: High-throughput purification and analysis to confirm the identity and purity of the library members.

This strategy allows for the rapid exploration of chemical space around the this compound core, facilitating the discovery of new molecules with interesting biological or material properties.

| Library Generation Strategy | Core Intermediate | Diverse Building Blocks | Potential Application of Library |

| Parallel Suzuki-Miyaura Coupling | 5-bromo-N-(sec-butyl)-2-thiophenesulfonamide | Library of Boronic Acids | Exploration of Structure-Activity Relationships |

| Parallel Buchwald-Hartwig Amination | 5-bromo-N-(sec-butyl)-2-thiophenesulfonamide | Library of Amines | Development of new ligands or biologically active compounds |

| Amine Variation | 2-Thiophenesulfonyl chloride | Library of primary and secondary amines | Probing the role of the N-substituent |

This table illustrates approaches to the synthesis of compound libraries based on the this compound scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Sec Butyl 2 Thiophenesulfonamide Analogs

Systematic Modification of the N-(sec-butyl) Moiety and its Influence on Molecular Interactions

The N-alkyl substituent of a sulfonamide can significantly impact its biological activity by influencing factors such as lipophilicity, steric interactions with the target protein, and metabolic stability. In the case of N-(sec-butyl)-2-thiophenesulfonamide, the sec-butyl group provides a specific spatial arrangement and hydrophobicity.

Systematic modifications of this moiety involve the synthesis and evaluation of analogs with varying alkyl groups. For instance, studies on related 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated that altering the N-alkyl substituent can modulate antibacterial activity. A recent study synthesized a series of 5-bromo-N-alkylthiophene-2-sulfonamides by reacting 5-bromothiophene-2-sulfonamide (B1270684) with different alkyl bromides. nih.gov This approach allows for the investigation of how changes in the size, shape, and lipophilicity of the N-alkyl group affect molecular interactions with the biological target.

The general synthetic scheme for such modifications is presented below:

Scheme 1: General synthesis of N-alkylthiophene-2-sulfonamide analogs.

The biological activity of these analogs is then assessed to establish a clear SAR. For example, in a series of N-(5-substituted)thiophene-2-alkylsulfonamides developed as 5-lipoxygenase inhibitors, variations in the N-alkyl group were explored to optimize potency. nih.gov It is often observed that a balance must be struck; while increasing the alkyl chain length can enhance lipophilicity and membrane permeability, it may also lead to a decrease in solubility or introduce unfavorable steric hindrance at the binding site.

A hypothetical SAR study on the N-alkyl substituent of this compound might yield data as presented in the interactive table below. This table illustrates how different N-alkyl groups could influence the inhibitory concentration (IC₅₀) against a specific target.

| Compound ID | N-Substituent | IC₅₀ (µM) | LogP |

| 1a | methyl | 15.2 | 1.8 |

| 1b | ethyl | 10.5 | 2.2 |

| 1c | propyl | 5.1 | 2.6 |

| 1d | sec-butyl | 2.3 | 2.9 |

| 1e | isobutyl | 3.8 | 2.9 |

| 1f | tert-butyl | 8.9 | 3.0 |

| 1g | pentyl | 6.7 | 3.4 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that the sec-butyl group provides an optimal combination of size and branching for binding to the target, leading to the lowest IC₅₀ value. The decreased activity of the linear pentyl group might suggest a size limitation in the binding pocket, while the reduced potency of the tert-butyl group could indicate negative steric interactions.

Exploration of Substituent Effects on the Thiophene (B33073) Ring of this compound

The thiophene ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can dramatically alter the electronic properties, conformation, and biological activity of the parent molecule. The reactivity of the thiophene ring allows for electrophilic substitution reactions, such as halogenation and sulfonation, providing a means to introduce a wide array of functional groups. nih.gov

A theoretical study on the nucleophilic aromatic substitution of thiophenes highlights how substituents like nitro or cyano groups can stabilize negative charges that develop during the reaction, thereby influencing the reaction pathway and kinetics. nih.gov Similarly, in a biological context, electron-withdrawing or electron-donating groups on the thiophene ring can modulate the pKa of the sulfonamide proton and the strength of hydrogen bonding interactions with the target.

Research on thiophene-based sulfonamides as carbonic anhydrase inhibitors has shown that the substitution pattern on the thiophene ring plays a crucial role in determining the inhibitory potency and selectivity against different isoenzymes. nih.gov The sulfonamide and thiophene moieties were found to be significant for the inhibition of the enzymes. nih.gov

The following interactive table provides a hypothetical example of how different substituents at the 5-position of the thiophene ring in this compound could affect its biological activity.

| Compound ID | 5-Substituent | IC₅₀ (µM) | Electronic Effect |

| 2a | H | 2.3 | Neutral |

| 2b | Br | 1.1 | Electron-withdrawing |

| 2c | NO₂ | 0.8 | Strongly electron-withdrawing |

| 2d | OCH₃ | 5.6 | Electron-donating |

| 2e | Phenyl | 1.5 | Electron-withdrawing (inductive) |

| 2f | 4-Fluorophenyl | 0.9 | Electron-withdrawing |

This is a hypothetical data table for illustrative purposes.

These hypothetical results suggest that electron-withdrawing groups at the 5-position enhance the inhibitory activity, possibly by increasing the acidity of the sulfonamide proton and promoting stronger interactions with the target. The introduction of a 4-fluorophenyl group, as seen in compound 2f, could provide a favorable combination of electronic effects and potential for additional interactions.

Alterations to the Sulfonamide Linker in this compound and their Conformational Impact

The sulfonamide group can be considered a bioisostere of a carboxylic acid. tandfonline.comuaeu.ac.ae Studies comparing the properties of these two groups have shown that while they have different pKa values, both are typically deprotonated at physiological pH. researchgate.net The replacement of the sulfonamide linker in this compound with other groups, such as a reversed sulfonamide, an amide, or a carboxamide, would significantly alter the geometry and hydrogen bonding capabilities of the molecule.

For example, replacing the -SO₂NH- linker with an -NHSO₂- (reversed sulfonamide) or -CONH- (amide) linker would change the spatial orientation of the thiophene ring relative to the N-sec-butyl group. This, in turn, would affect how the molecule fits into the binding site of its biological target. The conformational impact of such alterations can be predicted using computational modeling techniques, which can help in understanding the preferred conformations of the analogs and their potential interactions with a receptor.

A study on dual MCL-1/BCL-xL inhibitors investigated the bioisosteric replacement of a carboxylic acid with an acylsulfonamide, finding that the acylsulfonamide motif exhibited comparable or even better binding affinities. rsc.org This highlights the potential of modifying the core linker to improve pharmacological properties.

Development of Predictive Models for this compound Analogs Based on In Vitro and Computational Data

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a powerful tool in modern drug discovery. By correlating the biological activity of a series of compounds with their physicochemical properties or calculated molecular descriptors, QSAR models can be used to predict the activity of novel, yet-to-be-synthesized analogs. nih.gov This approach can save significant time and resources by prioritizing the synthesis of the most promising compounds.

For a series of this compound analogs, a QSAR model could be developed using data from in vitro assays. The process would involve:

Synthesizing a diverse library of analogs with variations in the N-alkyl group, substituents on the thiophene ring, and potentially the sulfonamide linker.

Determining the biological activity (e.g., IC₅₀) of each analog in a relevant in vitro assay.

Calculating a wide range of molecular descriptors for each analog, such as LogP, molecular weight, topological indices, and electronic properties.

Using statistical methods , such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity. nih.govnih.gov

A study on thiophene and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 successfully used QSAR modeling to predict the inhibitory activity (pIC₅₀) of the compounds. nih.gov The models were able to distinguish chemical features that led to high and low pIC₅₀ values. nih.gov Similarly, QSAR models have been developed for other thiophene-containing compounds, demonstrating the broad applicability of this approach. nih.gov

The predictive power of such models depends on the quality and diversity of the training set of compounds and the appropriate selection of descriptors. Once validated, these models can guide the design of new this compound analogs with potentially enhanced activity. For instance, a model might predict that a specific combination of a bulky N-alkyl group and an electron-withdrawing substituent at the 5-position of the thiophene ring would lead to a significant increase in potency. This prediction can then be tested experimentally, accelerating the drug discovery process.

Emerging Research Directions and Future Perspectives for N Sec Butyl 2 Thiophenesulfonamide in Academic Chemical Research

Integration of N-(sec-butyl)-2-thiophenesulfonamide into Novel Chemical Biology Tools

The structure of this compound makes it an attractive candidate for development into sophisticated chemical biology tools. The sulfonamide functional group is a well-established zinc-binding motif found in numerous inhibitors of metalloenzymes, most notably carbonic anhydrases. researchgate.netmdpi.com This inherent property suggests that the this compound core could serve as a foundational fragment for designing potent and selective enzyme inhibitors.

Future research could focus on incorporating this scaffold into libraries of small molecules for fragment-based drug discovery (FBDD). By modifying the sec-butyl group or functionalizing the thiophene (B33073) ring, a diverse collection of analogs could be generated to probe the binding pockets of various protein targets. nih.gov Furthermore, the scaffold could be elaborated into proteolysis-targeting chimeras (PROTACs) or other targeted protein degraders, where the thiophenesulfonamide moiety would serve as the warhead to anchor the molecule to a target protein. Another promising direction is the development of molecular probes by conjugating this compound to fluorophores or biotin tags, enabling the study of its interactions and localization within cellular environments.

Advanced Spectroscopic Techniques for Real-Time Analysis of this compound Interactions

Understanding the molecular interactions of this compound with biological targets is crucial for its development. Advanced spectroscopic methods are poised to provide these insights in real-time. By analogy with studies on other sulfonamides, fluorescence spectroscopy could be employed to quantify binding affinities with proteins containing tryptophan residues. nih.govacs.org The intrinsic fluorescence of the protein would be quenched upon binding of the ligand, allowing for the calculation of binding constants (Kₐ) and Stern-Volmer quenching constants (Ksv). nih.govacs.org

Isothermal titration calorimetry (ITC) would be another powerful tool, providing a complete thermodynamic profile of binding events, including enthalpy (ΔH) and entropy (ΔS) changes. For structural insights at the atomic level, high-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography of the compound in complex with target proteins would be invaluable. acs.org These techniques can reveal the precise binding mode and the key intermolecular contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. acs.orgmdpi.com Additionally, gas-phase techniques like infrared ion spectroscopy could elucidate intrinsic ligation motifs, particularly in interactions with metal ions. mdpi.com

Below is a table summarizing the potential applications of various spectroscopic techniques for analyzing the interactions of this compound.

| Technique | Parameter Measured | Research Application | Reference for Methodology |

| UV-Visible Spectroscopy | Change in absorbance, Isosbestic points | Confirming complex formation between the compound and a target molecule (e.g., heme proteins). | nih.govacs.org |

| Fluorescence Spectroscopy | Fluorescence quenching, Binding constant (Kₐ) | Quantifying the binding affinity to a target protein and understanding the binding mechanism. | nih.govacs.org |

| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Determining the complete thermodynamic profile of the binding interaction. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Chemical shift perturbations, NOEs | Identifying the binding site on the protein and determining the solution structure of the complex. | acs.org |

| X-ray Crystallography | 3D atomic coordinates | Revealing the precise binding orientation and intermolecular interactions in the solid state. | acs.orgmdpi.com |

| Mass Spectrometry | Mass of complex, Stoichiometry | Confirming the formation and stoichiometry of non-covalent protein-ligand complexes. | mdpi.com |

Computational Design and Validation of Next-Generation this compound Scaffolds

Computational chemistry offers a powerful toolkit for accelerating the design and optimization of novel molecules based on the this compound scaffold. nih.gov Density Functional Theory (DFT) calculations can be used to determine the molecule's geometric and electronic properties, such as the HOMO-LUMO energy gap, which relates to its stability and reactivity. researchgate.net Molecular docking simulations can predict the preferred binding orientation of the compound within a protein's active site, guiding the rational design of more potent derivatives. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed to correlate structural features with biological activity and physicochemical properties like lipophilicity. nih.gov These models would enable the virtual screening of large libraries of hypothetical analogs to prioritize candidates for synthesis. For instance, modifying the substitution pattern on the thiophene ring or altering the alkyl group on the sulfonamide nitrogen could be explored in silico to enhance binding affinity or improve pharmacokinetic properties. nih.gov Molecular dynamics (MD) simulations could further validate these designs by assessing the stability of the ligand-protein complex over time.

Key parameters from computational studies of analogous thiophene sulfonamides are presented in the table below.

| Computational Method | Calculated Parameter | Significance | Reference for Methodology |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap | Indicates chemical reactivity and kinetic stability. | researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. | researchgate.net |

| Molecular Docking | Binding Energy (kcal/mol) | Estimates the binding affinity of the ligand to a receptor. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Contour Maps | Visualizes regions where steric, electrostatic, or hydrophobic modifications would enhance activity. | nih.gov |

| ADME/Tox Prediction | Lipophilicity (logP), Oral Bioavailability | Assesses drug-likeness and potential pharmacokinetic properties before synthesis. | nih.govnih.gov |

Unexplored Reactivity and Transformation Pathways of this compound

While the synthesis of this compound can be readily achieved via the standard reaction between 2-thiophenesulfonyl chloride and sec-butylamine (B1681703), its broader reactivity remains largely unexplored. Future research could investigate novel synthetic transformations to create a diverse range of derivatives. For example, the thiophene ring is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups at the C5 position.

A particularly promising avenue is the use of modern cross-coupling reactions. nih.gov By first synthesizing a halogenated version (e.g., 5-bromo-N-(sec-butyl)-2-thiophenesulfonamide), Suzuki-Miyaura or other palladium-catalyzed reactions could be employed to introduce aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space around the core scaffold. nih.gov Furthermore, exploring the reactivity of the sulfonamide N-H bond, such as through more advanced N-alkylation or arylation protocols, could yield novel derivatives with distinct properties. tcichemicals.com Investigating alternative synthetic routes, perhaps avoiding the use of sulfonyl chlorides by employing newer reagents, could also lead to more efficient and versatile synthetic strategies. tcichemicals.com

Potential for this compound in Materials Science and Catalyst Development Research

The applications of thiophene-containing molecules extend beyond medicine into materials science. nih.govnih.gov Thiophene-based polymers are known for their conductive and semiconductive properties, making them valuable in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Future work could explore the polymerization of functionalized this compound monomers to create novel polymers. The sulfonamide group could modulate the electronic properties and solubility of the resulting material.

In the field of catalysis, the sulfonamide moiety can act as a ligand, coordinating with transition metals to form catalysts for various organic transformations. The nitrogen and oxygen atoms of the sulfonamide group can serve as donor atoms, potentially creating unique electronic and steric environments around a metal center. Research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. Additionally, drawing inspiration from related sulfenamide compounds used as vulcanization accelerators in the rubber industry, the potential of this compound in polymer chemistry could be investigated. chemicalbook.com

Q & A

What are the established synthetic protocols for N-(sec-butyl)-2-thiophenesulfonamide, and how can reaction yields be optimized?

A common method involves N-arylation of 2-thiophenesulfonamide with a sec-butyl-substituted aryl halide. For example, iodination at 40°C for 4 hours followed by coupling at 130°C for 18 hours using a palladium catalyst (e.g., Pd₂(dba)₃) and ligands (e.g., tBu-XPhos) can achieve yields >65% . Optimization requires tuning stoichiometry, solvent polarity (e.g., toluene/water mixtures), and temperature gradients. Purification via flash chromatography (10–25% ethyl acetate in hexane) is critical to isolate the product .

Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

1H/13C NMR resolves the sec-butyl chain (δ ~1.3 ppm for methyl groups) and thiophene protons (δ ~7.2–7.4 ppm). IR spectroscopy confirms sulfonamide S=O stretches (~1360 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M-H]⁻ peak at m/z ~405). Cross-referencing with computational predictions (e.g., DFT for bond lengths) ensures assignments align with structural features, such as shortened N-C(aryl) bonds (1.40 Å) indicating electron delocalization .

How do solubility properties of this compound influence solvent selection for reactions and crystallography?

The compound is sparingly soluble in hexane but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to sulfonamide polarity. For crystallization, slow evaporation of ethyl acetate/petroleum ether mixtures promotes single-crystal growth, enabling X-ray diffraction studies. Hydrogen-bonding interactions (N-H⋯O) stabilize the crystal lattice .

How should researchers address contradictions in toxicity data for sec-butyl-substituted sulfonamides?

Limited toxicity data for this compound necessitate extrapolation from structural analogs like n-butyl chloroformate. Mouse RD₅₀ values (117 ppm for sec-butyl derivatives) suggest moderate respiratory irritation . In silico tools (e.g., QSAR models) can predict acute toxicity, but experimental validation via Ames tests or in vitro cytotoxicity assays is recommended to resolve discrepancies .

What strategies improve reaction efficiency in large-scale synthesis of this compound?

Scale-up challenges include catalyst loading and heat transfer. Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 18 hours for N-arylation). Catalyst recycling (e.g., immobilized Pd on silica) and flow chemistry setups enhance reproducibility. Monitoring by TLC or in-line HPLC ensures reaction completion .

How can conflicting NMR or IR data for this compound derivatives be resolved?

Discrepancies often arise from conformational flexibility or impurities. Variable-temperature NMR (e.g., -40°C to 80°C) identifies dynamic effects. 2D NMR (COSY, HSQC) clarifies coupling patterns. IR gas-phase simulations (e.g., B3LYP/6-31G*) differentiate between rotational isomers. For impurities, LC-MS or preparative HPLC isolates minor components .

What are the stability considerations for storing this compound under laboratory conditions?

The compound is hygroscopic and prone to oxidation. Store in air-tight containers under inert gas (N₂/Ar) at -20°C. Degradation products (e.g., sulfonic acids) can be monitored via periodic 1H NMR. Avoid exposure to strong acids/bases, which cleave the sulfonamide bond .

How can molecular modeling guide the design of this compound derivatives with enhanced bioactivity?

Docking studies (e.g., AutoDock Vina) identify binding poses in target proteins (e.g., carbonic anhydrase). MD simulations assess stability of ligand-receptor complexes. Substituent effects (e.g., fluorination at the thiophene ring) are evaluated via Hammett σ constants to optimize electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.